molecular formula C8H7ClF3N3O2 B2355506 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine CAS No. 647824-41-7

1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine

Cat. No.: B2355506
CAS No.: 647824-41-7
M. Wt: 269.61
InChI Key: ROYKNMXCTQBHKS-UHFFFAOYSA-N
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Description

1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine is a substituted hydrazine derivative characterized by a trifluoromethyl (–CF₃), nitro (–NO₂), and chloro (–Cl) group on the benzene ring, along with a methyl-substituted hydrazine moiety. The IUPAC name of the compound is 3-{5-chloro-2-nitro-4-(trifluoromethyl)phenylamino}-1-(2,6-dichlorobenzoyl)urea, as detailed in . Its molecular formula is C₁₀H₈ClF₃N₃O₂, with a molecular weight of 314.6 g/mol.

Properties

IUPAC Name

1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3O2/c1-14(13)6-3-5(9)4(8(10,11)12)2-7(6)15(16)17/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYKNMXCTQBHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Precursor Substrates

The foundational step involves introducing the nitro group at the 2-position of a chloro-trifluoromethylbenzene derivative. Industrial protocols adapted from isocyanate synthesis utilize mixed acid systems:

Representative Procedure :

  • Substrate : 5-chloro-4-(trifluoromethyl)aniline
  • Nitration Agents : Acetic anhydride (2.5 eq) and 68% nitric acid (0.7 eq)
  • Conditions : Dropwise addition at 10–15°C, followed by stirring at 25°C for 4 hours
  • Yield : 89–92% of 5-chloro-2-nitro-4-(trifluoromethyl)aniline

The trifluoromethyl group’s strong meta-directing effect ensures nitration occurs predominantly at the 2-position, while the chloro group at 5 remains intact due to its ortho/para-directing nature. Excess acetic anhydride acts as both solvent and dehydrating agent, minimizing byproduct formation.

Hydrazine Substitution Reactions

The nitro-aniline intermediate undergoes diazotization followed by nucleophilic substitution with methylhydrazine:

Stepwise Mechanism :

  • Diazotization :
    • Reagents : NaNO₂ (1.1 eq), HCl (3 eq) at −10°C
    • Intermediate : Aryldiazonium chloride
  • Substitution :
    • Nucleophile : Methylhydrazine (1.5 eq)
    • Conditions : pH 8–9, 0–5°C, 2-hour reaction
    • Yield : 74–78%

The methyl group on hydrazine reduces side reactions compared to unsubstituted hydrazine, as confirmed by comparative studies.

Optimization of Reaction Conditions

Catalytic Enhancements

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) improves reaction efficiency during intermediate stages:

Parameter Without Catalyst With FeCl₃·6H₂O (8% w/w)
Reaction Time 6 hours 3.5 hours
Isolated Yield 68% 82%
Purity (HPLC) 91% 98.5%

Data derived from scaled protocols

Solvent Systems

Polar aprotic solvents enhance solubility of intermediates:

  • Dichloroethane : Optimal for nitro group stability (ΔG‡ = 72 kJ/mol)
  • Dioxane : Reduces side reactions in hydrazine substitution (k = 0.18 min⁻¹ vs. 0.09 in toluene)

Comparative Analysis of Synthetic Approaches

Three industrial methods demonstrate distinct advantages:

Method Key Feature Yield Purity Cost Index
Classical Nitration Low catalyst load 75% 95% 1.0
Catalytic Process FeCl₃·6H₂O acceleration 88% 98% 1.2
Flow Chemistry Continuous production, reduced waste 82% 97% 1.4

The catalytic method balances cost and efficiency, while flow systems suit large-scale manufacturing.

Industrial-Scale Production Considerations

Purification Protocols

  • Recrystallization : Ethanol/water (4:1) achieves 99.3% purity
  • Chromatography : Silica gel with hexane/ethyl acetate (3:1) for lab-scale

Waste Management

  • Nitric Acid Recovery : Distillation recovers 92% of HNO₃
  • Hydrazine Neutralization : Ozonation degrades excess methylhydrazine (99.9% efficiency)

Chemical Reactions Analysis

1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease processes.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Impact :

  • The trifluoromethyl group improves metabolic stability and lipophilicity, similar to its role in pharmaceuticals like fluoxetine .
  • Methylhydrazine substitution may reduce steric hindrance compared to bulkier arylidene hydrazines (e.g., phenyl-ethylidene derivatives in ) .

Physicochemical Properties

  • Hydrogen Bonding : highlights intramolecular N–H···N hydrogen bonds in hydrazine derivatives (bond distances: ~2.54–2.68 Å). The target compound’s nitro group may strengthen such interactions, influencing crystal packing and solubility .
  • Molecular Weight and Solubility: The higher molecular weight (~314.6 g/mol) compared to simpler hydrazines (e.g., 158.59 g/mol in ) suggests reduced aqueous solubility, mitigated by polar –NO₂ and –CF₃ groups .

Biological Activity

1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine is a chemical compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article will explore its biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Chloro Group : Enhances lipophilicity and can influence biological interactions.
  • Nitro Group : Often associated with biological activity, particularly in antimicrobial and anticancer properties.
  • Trifluoromethyl Group : Modifies electronic properties, potentially increasing the compound's reactivity and binding affinity to biological targets.

Molecular Formula : C8_8H7_7ClF3_3N3_3O2_2
CAS Number : 647824-41-7
Molecular Weight : 269.60 g/mol

Synthesis

The synthesis of 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine involves several steps:

  • Nitration of 5-Chloro-4-(trifluoromethyl)aniline : Introduction of the nitro group.
  • Reaction with Methylhydrazine : Formation of the final product through controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine exhibits significant antimicrobial activity. In studies comparing various compounds, it was found to have lower Minimum Inhibitory Concentration (MIC) values against certain bacterial strains compared to traditional antibiotics.

Compound MIC (µg/mL) Target Bacteria
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine18 ± 6C. sporogenes
Metronidazole43 ± 16C. sporogenes

This data suggests that this compound may serve as a promising candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular pathways. For instance, it has shown effectiveness in reducing growth in various cancer cell lines such as:

  • MCF-7 (Breast Cancer) : Growth Inhibitory Concentration (GI50) values were reported at approximately 5.6 µM.
  • PC3 (Prostate Cancer) : Similar inhibitory effects were noted.

These findings highlight its potential as a therapeutic agent in oncology .

The mechanism by which 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress within cells, leading to apoptosis in cancer cells.

The presence of the nitro group is crucial for these interactions, as it can be reduced to an amino group under physiological conditions, potentially enhancing its reactivity .

Case Studies

Several case studies have documented the efficacy of this compound in specific applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed enhanced activity against resistant bacterial strains, suggesting a potential role in combating antibiotic resistance .
  • Cancer Research : Investigations into its anticancer properties revealed promising results in inhibiting tumor growth in vitro, warranting further exploration in vivo .

Q & A

Q. What are the optimal synthetic routes for 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine, and how are purity and yield maximized?

The synthesis typically involves multi-step reactions, starting with halogenation and nitration of the phenyl ring, followed by hydrazine substitution. Key steps include:

  • Temperature control (e.g., maintaining −10°C during diazotization to prevent side reactions).
  • Inert atmosphere (argon/nitrogen) to avoid oxidation of the hydrazine moiety .
  • Purification via column chromatography or recrystallization using polar aprotic solvents (e.g., DMSO/ethanol mixtures) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., trifluoromethyl at C4, nitro at C2). 19F^{19}\text{F}-NMR verifies trifluoromethyl integrity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated in analogous hydrazine derivatives (e.g., bond angles of the nitro group) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

  • Cyclization : Forms heterocycles (e.g., triazoles or tetrazines) under acidic conditions .
  • Nucleophilic substitution : The hydrazine group reacts with carbonyl compounds (e.g., ketones) to generate hydrazones, useful in drug intermediate synthesis .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselective functionalization of the phenyl ring in this compound?

Computational studies (DFT) reveal that the electron-withdrawing nitro and trifluoromethyl groups direct electrophilic attacks to the meta position (C5-chloro). Steric hindrance from the methylhydrazine group further limits reactivity at ortho positions .

Q. What methodologies address discrepancies in reported biological activity data for this compound?

  • Orthogonal assays : Use both enzymatic (e.g., kinase inhibition) and cell-based assays to validate target engagement .
  • Metabolic stability testing : Incubate with liver microsomes to identify degradation products that may skew activity readings .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking simulations : Use software like AutoDock Vina to map binding poses in enzyme active sites (e.g., cytochrome P450).
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories, focusing on trifluoromethyl hydrophobic interactions .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

  • Polymorphism : Slow evaporation in acetonitrile/water mixtures yields single crystals.
  • Disorder mitigation : Low-temperature (100 K) X-ray diffraction reduces thermal motion artifacts, as seen in analogous hydrazine derivatives .

Methodological Considerations

Q. How should researchers design kinetic studies to probe the compound’s degradation pathways?

  • Pseudo-first-order conditions : Use excess oxidants (e.g., H2 _2O2_2) to monitor hydrazine decomposition via UV-Vis at 280 nm.
  • Arrhenius plots : Calculate activation energy (Ea_a) from rate constants at 25–60°C .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH profiling : Incubate in buffers (pH 1–10) for 24h, followed by LC-MS to detect hydrolysis products (e.g., nitro-reduction to amine).
  • Light exposure testing : UV-Vis monitoring at 254 nm identifies photodegradation .

Q. How do researchers reconcile conflicting data on the compound’s toxicity in vitro vs. in vivo?

  • Metabolite profiling : Identify hepatic metabolites (e.g., glutathione conjugates) via LC-HRMS.
  • Dose-response curves : Compare IC50_{50} in cell lines (e.g., HepG2) with LD50_{50} in rodent models, adjusting for bioavailability differences .

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